6-Bromo-3-ethoxyquinoline
Description
6-Bromo-3-ethoxyquinoline is a quinoline derivative featuring a bromine atom at position 6 and an ethoxy group (-OCH₂CH₃) at position 3. Quinoline scaffolds are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in drug design. The bromine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes electron-donating effects, influencing the compound’s electronic profile and solubility .
Properties
CAS No. |
1355582-96-5 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-3-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3 |
InChI Key |
SUADAZIEAAXMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6-position of the quinoline ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for 6-Bromo-3-ethoxyquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-ethoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The exact molecular pathways involved can vary based on the specific biological target and the structure of the derivative .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares 6-Bromo-3-ethoxyquinoline with key analogs based on substituent type, position, and molecular properties:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in 6-Bromo-3-ethoxyquinoline donates electrons via resonance, activating the quinoline ring for electrophilic substitutions. In contrast, analogs like 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine contain electron-withdrawing -CF₂H, deactivating the ring .
- Steric Hindrance: Bulkier substituents (e.g., ethyl in 6-Bromo-3-ethyl-2-methoxyquinoline) reduce reactivity at adjacent positions, whereas smaller groups (e.g., methoxy) permit easier functionalization .
Positional Isomerism
The placement of substituents significantly impacts properties. For example:
- 6-Bromo-3-ethoxyquinoline vs. 3-Bromo-6-ethoxyquinoline: Bromine at C6 (meta to ethoxy) creates a distinct electronic environment compared to bromine at C3 (ortho to ethoxy). This affects regioselectivity in further reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
